molecular formula C9H10ClNO2 B582318 Ethyl 3-amino-5-chlorobenzoate CAS No. 1261269-01-5

Ethyl 3-amino-5-chlorobenzoate

Cat. No.: B582318
CAS No.: 1261269-01-5
M. Wt: 199.634
InChI Key: QZZLHCKPHMTUMA-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5-chlorobenzoate is an organic compound with the molecular formula C9H10ClNO2. It is a derivative of benzoic acid, where the ethyl ester group is substituted at the third position with an amino group and at the fifth position with a chlorine atom. This compound is known for its applications in various chemical reactions and research fields due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-amino-5-chlorobenzoate typically involves the esterification of 3-amino-5-chlorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in large-scale production .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-amino-5-chlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Products include various substituted benzoates.

    Oxidation Reactions: Products include nitrobenzoates.

    Reduction Reactions: Products include aminobenzoates.

Scientific Research Applications

Ethyl 3-amino-5-chlorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-amino-5-chlorobenzoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways .

Comparison with Similar Compounds

Ethyl 3-amino-5-chlorobenzoate can be compared with similar compounds such as:

  • Ethyl 3-amino-4-chlorobenzoate
  • Ethyl 3-amino-6-chlorobenzoate
  • Ethyl 3-amino-5-bromobenzoate

Uniqueness: The unique positioning of the amino and chlorine groups in this compound provides distinct reactivity and interaction profiles compared to its analogs. This makes it particularly valuable in specific synthetic and research applications .

Biological Activity

Ethyl 3-amino-5-chlorobenzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group and a chlorine atom on the benzene ring, which contribute to its reactivity and biological activity. The structural formula can be represented as follows:

C9H10ClNO2\text{C}_9\text{H}_{10}\text{Cl}\text{N}\text{O}_2

This compound exhibits properties that allow it to interact with various biological targets, including enzymes and receptors, influencing multiple biochemical pathways.

The mechanism of action for this compound involves several key interactions:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, thereby modulating metabolic pathways. This inhibition can lead to altered cellular responses, particularly in cancer cells.
  • Receptor Binding : The amino and chloro substituents enhance binding affinity to specific receptors, which can result in varied biological responses, including anti-inflammatory and antimicrobial effects .
  • Metabolic Transformation : this compound may undergo metabolic transformations that yield active metabolites, further contributing to its pharmacological profile.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it is effective against a range of bacterial strains. The compound's structural characteristics allow it to disrupt bacterial cell walls or inhibit essential metabolic processes within microbial cells .

Anticancer Effects

The anticancer potential of this compound has been highlighted in various studies. It has demonstrated cytotoxic effects against several cancer cell lines, including breast cancer (MDA-MB-231) and others. The compound's ability to induce apoptosis (programmed cell death) in these cells is attributed to its interaction with specific signaling pathways involved in cell proliferation and survival .

Study on Anticancer Activity

In a recent study published in Cancer Research, this compound was tested for its efficacy against MDA-MB-231 breast cancer cells. The results showed that the compound significantly reduced cell viability with an IC50 value of approximately 2.08 μM. Further analysis indicated that the compound induced apoptosis through the activation of caspase pathways .

Antimicrobial Testing

A comprehensive evaluation of the antimicrobial properties was conducted against Gram-positive and Gram-negative bacteria. This compound exhibited minimal inhibitory concentrations (MICs) ranging from 10 to 25 µg/mL, indicating potent activity comparable to standard antibiotics .

Data Table: Biological Activities Summary

Activity Effect Tested Concentration (IC50/MIC)
AntimicrobialEffective against various bacteriaMIC: 10 - 25 µg/mL
AnticancerInduces apoptosis in cancer cellsIC50: ~2.08 µM

Properties

IUPAC Name

ethyl 3-amino-5-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h3-5H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZZLHCKPHMTUMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701257271
Record name Benzoic acid, 3-amino-5-chloro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701257271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261269-01-5
Record name Benzoic acid, 3-amino-5-chloro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261269-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-amino-5-chloro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701257271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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